3,5-Dibromo-4-methoxybenzonitrile
Overview
Description
“3,5-Dibromo-4-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5Br2NO . It has a molecular weight of 290.94 . The IUPAC name for this compound is 3,5-dibromo-4-methoxybenzonitrile .
Molecular Structure Analysis
The InChI code for “3,5-Dibromo-4-methoxybenzonitrile” is 1S/C8H5Br2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and nitrile groups.
Scientific Research Applications
Anaerobic Biodegradability
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound to 3,5-Dibromo-4-methoxybenzonitrile, has been studied for its anaerobic biodegradability. It was found to be degraded under various anaerobic conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing environments. This degradation leads to the stoichiometric release of bromide and the formation of metabolites such as bromocyanophenol, cyanophenol, and phenol (Knight, Berman, & Häggblom, 2003).
Herbicide Resistance in Transgenic Plants
Research involving a bacterial detoxification gene, bxn, has shown that it can confer resistance to bromoxynil in transgenic tobacco plants. The gene enables these plants to convert bromoxynil into a less harmful metabolite, demonstrating an innovative approach to achieving herbicide resistance (Stalker, McBride, & Malyj, 1988).
Root Growth Inhibitors
Studies on 3,5-diiodo-4-hydroxybenzonitrile (ioxynil) and bromoxynil have led to insights into their roles as selective herbicides and root growth inhibitors. This has furthered understanding of their metabolic processes in plants and their impact on plant growth (Wain, 1977).
Bacterial Metabolism of Herbicides
The metabolism of bromoxynil by bacteria such as Klebsiella pneumoniae subsp. ozaenae has been studied. This bacterium converts bromoxynil into 3,5-dibromo-4-hydroxybenzoic acid and uses the ammonia released as a nitrogen source, demonstrating the bacterial capacity to metabolize and detoxify this herbicide (McBride, Kenny, & Stalker, 1986).
Environmental Impact Studies
Research has also focused on the environmental impact of bromoxynil, including its decomposition in soil and its interaction with microorganisms. This has implications for understanding the persistence and ecological effects of this compound in agricultural settings (Golovleva et al., 1988).
Photodegradation in Aquatic Environments
The photodegradation of bromoxynil in aquatic environments has been studied, shedding light on how this compound breaks down under environmental conditions. This is crucial for assessing its long-term ecological impact (Kochany, 1992).
Efficient and Eco-friendly Herbicide Production
Advancements have been made in the efficient and environmentally friendly production of bromoxynil. This research has implications for sustainable agricultural practices and reducing the environmental footprint of herbicide production (Subbarayappa et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)benzonitrile”, suggests that it can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation . Similar precautions would likely apply to “3,5-Dibromo-4-methoxybenzonitrile”.
properties
IUPAC Name |
3,5-dibromo-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGMOVRSBPGSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372470 | |
Record name | 3,5-dibromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methoxybenzonitrile | |
CAS RN |
3336-39-8 | |
Record name | 3,5-Dibromo-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dibromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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